3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide
Description
Properties
IUPAC Name |
3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3O2S/c1-14(2)6-5-13-17(15,16)8-3-4-9(11)10(12)7-8/h3-4,7,13H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLHMPVFGBITJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Synthesis Route
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Preparation of 3-nitro-4-chlorobenzenesulfonyl chloride | Chlorination of 3-nitro-4-chlorobenzoic acid with thionyl chloride | 80-90% |
| 2 | Reduction of nitro group | Zinc and sodium hydroxide in ethanol at 80°C | 85-95% |
| 3 | Coupling with 2-(dimethylamino)ethylamine | Triethylamine in dichloromethane at room temperature | 70-80% |
Detailed Synthesis Protocol
Materials Needed:
- 3-Nitro-4-chlorobenzoic acid
- Thionyl chloride
- Zinc metal sheet
- Sodium hydroxide
- 2-(Dimethylamino)ethylamine
- Triethylamine
- Dichloromethane
- Ethanol
Procedure:
Preparation of 3-Nitro-4-chlorobenzenesulfonyl Chloride :
- Add 10 g of 3-nitro-4-chlorobenzoic acid to a round-bottom flask equipped with a reflux condenser.
- Add 50 mL of thionyl chloride and reflux for 2 hours.
- Distill off excess thionyl chloride under reduced pressure.
-
- Add the sulfonyl chloride to a mixture of 2 g zinc metal sheet and 50 mL of 0.1 M sodium hydroxide in ethanol.
- Stir at 80°C for 3 hours.
- Filter off zinc and wash with ethanol.
Coupling with 2-(Dimethylamino)ethylamine :
- Add the reduced intermediate to a solution of 2-(dimethylamino)ethylamine (10 mmol) and triethylamine (10 mmol) in dichloromethane.
- Stir at room temperature for 2 hours.
- Wash with water and dry over anhydrous sodium sulfate.
Research Findings and Biological Activities
Benzenesulfonamides, including the compound , have been studied for their potential biological activities. These include anticancer and antimicrobial effects, often attributed to their ability to inhibit enzymes like carbonic anhydrase IX (CA IX), which is overexpressed in certain tumors. The design of such compounds involves structural modifications to enhance selectivity and potency against specific targets.
Biological Evaluation
- Anticancer Activity : Compounds with similar structures have shown significant inhibitory effects against cancer cell lines, such as MDA-MB-231 and MCF-7.
- Antimicrobial Activity : Sulfonamides can inhibit bacterial growth by interfering with metabolic processes, making them potential antibacterial agents.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to form the corresponding aniline derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Aniline derivatives.
Substitution: Hydroxyl or alkoxy derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Core Benzenesulfonamide Derivatives
Several benzenesulfonamide derivatives synthesized in share structural similarities with the target compound but differ in substituents (Table 1).
Table 1: Comparison of Benzenesulfonamide Derivatives
| Compound ID | Substituent(s) | Molecular Weight (g/mol) | Yield (%) | TLC Rf | Key Features |
|---|---|---|---|---|---|
| Target | 3-Amino-4-chloro, N-DMAE* | 277.77 | - | - | High pKa, irritant |
| 9 | 4-(Dimethylaminobenzyl) | 345.45 | 78 | 0.24 | Electron-rich substituent |
| 10 | 4-Nitrobenzyl | 335.35 | 94 | 0.17 | Electron-withdrawing nitro group |
| 11 | 2-Methoxy-4-nitrobenzyl | 395.42 | 87 | 0.15 | Mixed electronic effects |
| 15 | Naphthalen-1-ylmethyl | 367.46 | 78 | 0.36 | Hydrophobic aromatic extension |
| 16 | Benzo[b]thiophen-3-ylmethyl | 389.50 | 83 | 0.39 | Sulfur-containing heterocycle |
*DMAE: 2-(Dimethylamino)ethyl
Key Findings :
- Synthesis Efficiency : Compound 10 (94% yield) outperforms the target compound in synthetic accessibility, likely due to the nitro group’s stabilizing effects during synthesis .
- Electronic Effects: The target’s chloro and amino groups create a balance between electron-withdrawing and donating properties, distinct from the purely electron-withdrawing nitro group in Compound 10 .
- Hydrophobicity : Compounds 15 and 16 exhibit higher hydrophobicity (TLC Rf >0.3) compared to the target, suggesting that bulky aromatic substituents enhance lipophilicity .
Sulfonamide vs. Amide Analogues
lists 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide (CAS 926238-86-0), which replaces the sulfonamide (-SO₂NH₂) group with an amide (-CONH₂).
Comparison :
- Reactivity : Sulfonamides are generally more acidic (pKa ~10–11) than amides (pKa ~15–17), aligning with the target’s pKa of 11.01 .
- Biological Activity: Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase), while amides are more common in peptide-like drugs. The target’s sulfonamide group may enhance binding to metalloenzymes .
Piperazine-Containing Derivatives
and describe compounds with piperazine rings, such as 3-chloro-N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS 946316-97-8) and 3-chloro-N-(2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide (CAS 946366-63-8).
Key Differences :
- Pharmacological Potential: Piperazine moieties often improve metabolic stability and receptor affinity in drug candidates, suggesting that these derivatives may have enhanced pharmacokinetic profiles compared to the target .
Role of the Dimethylaminoethyl Substituent
The 2-(dimethylamino)ethyl (DMAE) group is a critical structural feature in the target compound. and highlight its influence on physicochemical and biological properties:
- Reactivity: In resin cements, DMAE-containing compounds exhibit lower degrees of conversion than ethyl 4-(dimethylamino)benzoate, but DMAE’s flexibility may improve solubility in polar solvents .
- Toxicity: DMAE derivatives like S-(2-(dimethylamino)ethyl) isothiourinium dihydrochloride () are sensitizing agents, underscoring the need to evaluate the target compound’s safety profile .
Biological Activity
3-Amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide, commonly referred to as a benzenesulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to inhibit various enzymes and exhibit anti-cancer, antibacterial, and anti-inflammatory properties. The following sections provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₆ClN₃O₂S
- CAS Number : 1040026-00-3
- MDL Number : MFCD11125124
- Hazard Classification : Irritant
The biological activity of this compound primarily involves inhibition of carbonic anhydrase (CA) enzymes, which play a crucial role in various physiological processes, including pH regulation and ion transport. Recent studies have shown that this compound exhibits selective inhibition against carbonic anhydrase IX (CA IX), making it a potential candidate for cancer therapy, particularly in targeting hypoxic tumor microenvironments.
Anticancer Activity
Research indicates that this compound has significant anticancer properties, particularly against breast cancer cell lines. For instance:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), MCF-7 (estrogen receptor-positive breast cancer), and MCF-10A (normal breast cell line).
- IC50 Values : Compounds related to this benzenesulfonamide demonstrated IC50 values ranging from 1.52 to 6.31 μM against cancerous cell lines, with selectivity ratios indicating higher efficacy against cancer cells compared to normal cells .
Case Study: Induction of Apoptosis
A notable study highlighted the ability of certain derivatives to induce apoptosis in MDA-MB-231 cells. The increase in annexin V-FITC positive apoptotic cells was reported to be 22-fold compared to controls, indicating a strong pro-apoptotic effect .
Antibacterial Activity
In addition to its anticancer properties, this compound has demonstrated antibacterial activity:
- Tested Strains : Staphylococcus aureus and Klebsiella pneumoniae.
- Inhibition Rates : Significant inhibition was observed at concentrations of 50 μg/mL with values reaching up to 80.69% against S. aureus and notable anti-biofilm activity against K. pneumoniae .
Summary of Biological Activities
Pharmacokinetic Properties
Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest that derivatives of this compound possess favorable pharmacokinetic profiles, enhancing their potential for therapeutic applications .
Q & A
Q. What are the optimal synthetic routes for 3-amino-4-chloro-N-[2-(dimethylamino)ethyl]-benzenesulfonamide, and how can yield and purity be maximized?
The synthesis involves multi-step reactions starting from sulfonamide precursors. Key steps include:
- Chlorination and amination : Controlled substitution at the benzene ring using reagents like thionyl chloride (for chloro groups) and dimethylaminoethylamine (for side-chain introduction) under anhydrous conditions.
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) improve solubility of intermediates, while bases like triethylamine neutralize acidic byproducts .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures enhances purity. Yield optimization requires strict temperature control (e.g., 0–5°C during exothermic steps) .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs:
- NMR spectroscopy : and NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, dimethylaminoethyl protons at δ 2.2–3.1 ppm).
- Mass spectrometry : High-resolution MS verifies molecular ion peaks (e.g., [M+H] at m/z 278.76 for CHClNOS) .
- Elemental analysis : Matches calculated vs. observed C, H, N, and S percentages (±0.3% tolerance) .
Q. What biological activities are associated with this sulfonamide derivative?
Sulfonamides are known carbonic anhydrase (CA) inhibitors. Preliminary studies suggest:
- Enzyme inhibition : Competitive binding to CA’s active site via the sulfonamide group, with IC values determined via stopped-flow CO hydration assays .
- Antimicrobial potential : Structural analogs show activity against Gram-positive bacteria (e.g., Staphylococcus aureus), assessed via broth microdilution (MIC values) .
Advanced Research Questions
Q. How does the crystal structure of related sulfonamides inform solubility and reactivity predictions?
X-ray crystallography of analogs (e.g., 4-(3-chloro-propanamido)benzenesulfonamide) reveals:
- Hydrogen-bond networks : Sulfonamide NH groups form bonds with water or adjacent molecules, influencing solubility.
- Planar aromatic rings : Facilitate π-π stacking in hydrophobic environments, critical for membrane penetration in biological assays .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for this compound?
Conflicting SAR data (e.g., variable CA inhibition potency) are addressed by:
- Systematic substituent variation : Modifying the chloro or dimethylaminoethyl groups alters steric/electronic profiles.
- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding affinities to CA isoforms (e.g., CA II vs. CA IX) .
Q. How do regulatory classifications impact in vivo studies of this compound?
Analogous compounds (e.g., W-18 derivatives) are classified as controlled substances due to opioid receptor activity. Researchers must:
- Verify legal status : Check DEA/FDA guidelines for scheduling.
- Document synthesis intent : Ensure compliance with institutional review boards for animal/human trials .
Q. What advanced methods quantify enzyme inhibition kinetics?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (k/k) between the compound and CA.
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of inhibitor-enzyme interactions .
Q. How are solubility challenges addressed in formulation studies?
- Co-solvent systems : Ethanol/PEG 400 mixtures enhance aqueous solubility.
- Salt formation : Reacting the free base with HCl improves crystallinity and bioavailability .
Methodological Considerations
Q. What analytical techniques differentiate degradation products during stability testing?
- HPLC-DAD/MS : Separates and identifies hydrolytic byproducts (e.g., sulfonic acids or amines) under accelerated conditions (40°C/75% RH) .
- Forced degradation studies : Exposure to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions identifies labile functional groups .
Q. How are computational models used to predict metabolic pathways?
- In silico tools : Software like Meteor (Lhasa Limited) predicts phase I/II metabolism (e.g., N-demethylation or sulfonation).
- CYP450 isoform screening : Human liver microsome assays validate predicted pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
